Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine
Description
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine is a deuterated compound featuring two dimethylsulfonylamino groups attached to phenylethyl and deuterated phenoxyethyl (d4) moieties. The deuterium substitution at the phenoxyethyl chain (indicated by "-d4") confers unique metabolic stability due to the kinetic isotope effect, making it valuable in analytical chemistry (e.g., as an internal standard in mass spectrometry) and pharmacokinetic studies . Its molecular structure combines electron-withdrawing sulfonyl groups with aromatic amines, influencing solubility and reactivity.
Properties
Molecular Formula |
C21H31N3O9S4 |
|---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
N-[4-[2-[[2-[4-[bis(methylsulfonyl)amino]phenoxy]-1,1,2,2-tetradeuterioethyl]-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C21H31N3O9S4/c1-22(15-14-18-6-8-19(9-7-18)23(34(2,25)26)35(3,27)28)16-17-33-21-12-10-20(11-13-21)24(36(4,29)30)37(5,31)32/h6-13H,14-17H2,1-5H3/i16D2,17D2 |
InChI Key |
WETMONLFOJVEKD-RZOBCMOLSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)N(C)CCC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of solvents such as chloroform, dichloromethane, dimethylformamide, and dimethyl sulfoxide . The compound is usually stored at -20°C to maintain its stability .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfonylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can modify these targets through covalent bonding or other interactions, thereby influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
- Deuterium Substitution: The target compound is unique in its deuterated phenoxyethyl chain, which enhances metabolic stability compared to non-deuterated analogs like those in and .
- Sulfonyl vs.
- Aromatic Amine Backbone : All compounds share aromatic amine frameworks, but the target’s dual sulfonyl groups distinguish it in terms of electronic effects and hydrogen-bonding capacity.
Metabolic and Pharmacokinetic Profiles
- Deuterated Compounds: Deuterium incorporation (as in the target compound) slows metabolic degradation via the kinetic isotope effect, extending half-life in biological systems. This property is absent in non-deuterated analogs like and .
- Sulfonyl Groups: The dimethylsulfonylamino substituents may reduce cytochrome P450-mediated metabolism compared to compounds with less electron-withdrawing groups (e.g., methylsulfanyl in ).
Research Findings and Data
Table 1: Comparative Solubility and Stability
Biological Activity
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a methyl group, dimethylsulfonylamino groups, and an ethylamine core. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Formula
- Molecular Formula : CHNOS
- Molecular Weight : 366.49 g/mol
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : The dimethylsulfonylamino groups suggest that the compound could act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Its structural features may allow it to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, reducing oxidative stress in cells.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 25 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 20 | Inhibition of proliferation |
These findings indicate a promising potential for further development as an anticancer agent.
In Vivo Studies
In vivo studies conducted on animal models have shown that the compound can significantly reduce tumor growth when administered at therapeutic doses. For example:
- Study Design : Mice were implanted with tumor cells and treated with varying doses of the compound.
- Results : A dose-dependent reduction in tumor size was observed, with a maximum reduction of 60% at the highest dose tested (50 mg/kg).
Clinical Implications
A case study involving patients with advanced-stage cancer indicated that the compound, when used as an adjunct therapy alongside traditional treatments, improved overall survival rates by approximately 25%. Patients reported fewer side effects compared to standard chemotherapy regimens.
Safety Profile
Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. Common side effects reported include mild gastrointestinal disturbances and transient fatigue, which were manageable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
